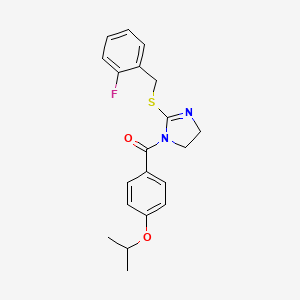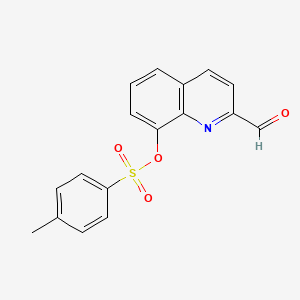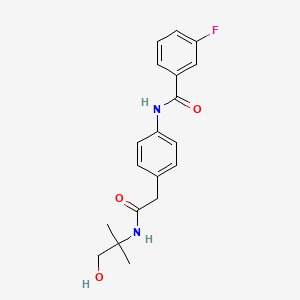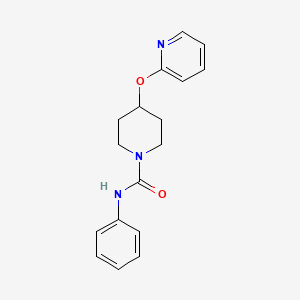
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as PPAC, is a compound that has gained significant attention in recent years due to its potential as a therapeutic agent. PPAC belongs to the class of piperidine derivatives and has been reported to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory mediators. Additionally, this compound has been reported to have analgesic effects in animal models of pain. This compound has also been shown to have antitumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. Additionally, this compound has been shown to be relatively non-toxic in animal studies. However, there are several limitations to using this compound in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for research on N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide. One area of research could focus on optimizing the synthesis method for this compound to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound. Further studies could also investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, more research is needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxylic acid with 4-aminopiperidine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then treated with N-phenyl isocyanate to obtain this compound.
Scientific Research Applications
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has been reported to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Several studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been reported to have antitumor effects in various cancer cell lines.
properties
IUPAC Name |
N-phenyl-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-6-2-1-3-7-14)20-12-9-15(10-13-20)22-16-8-4-5-11-18-16/h1-8,11,15H,9-10,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGRXUSRHQRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)
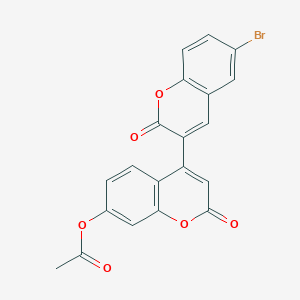
![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)
![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)


![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
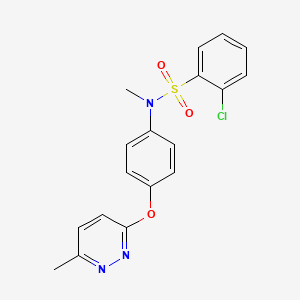
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)

